3,8-Dimethoxyxanthone
Description
Structure
3D Structure
Properties
CAS No. |
15069-44-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 |
Synonyms |
1,6-Dimethoxy-9H-xanthen-9-one; 1,6-Dimethoxyxanthone |
Origin of Product |
United States |
Synthetic Approaches and Chemical Derivatization of 3,8 Dimethoxyxanthone and Its Analogues
Total Synthesis Strategies for 3,8-Dimethoxyxanthone
The construction of the xanthone (B1684191) core can be achieved through several methodologies. These strategies often involve the formation of the central pyrone ring from appropriately substituted benzene (B151609) precursors.
Oxidative Coupling Reactions
Oxidative coupling is a powerful method for forming carbon-carbon or carbon-oxygen bonds and has been applied to the synthesis of various bi-aryl compounds and heterocyclic systems. wikipedia.org In the context of xanthone synthesis, regioselective oxidative phenol (B47542) coupling of benzophenone (B1666685) intermediates is a key step. maxapress.com For instance, the biosynthesis of xanthones in plants like Hypericum spp. involves the condensation of benzoyl-CoA with three malonyl-CoA molecules to form a 2,4,6-trihydroxybenzophenone (B1214741) intermediate. maxapress.com This intermediate then undergoes hydroxylation and subsequent regioselective oxidative coupling, catalyzed by cytochrome P450 enzymes, to form the xanthone skeleton. maxapress.com
While direct oxidative coupling of two separate phenyl precursors to form the diaryl ether bond of the xanthone core is a known synthetic strategy, specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature. The general principle, however, involves the oxidation of electron-rich phenols to generate phenoxy radicals, which can then couple to form a diaryl ether. Subsequent intramolecular acylation or related cyclization reactions would then yield the tricyclic xanthone system. Catalysts for such reactions often include transition metal complexes of copper or iron. wikipedia.org
Annulation and Methylation Processes
A more common and versatile approach to substituted xanthones involves multi-step sequences that build the molecule through annulation (ring-forming) reactions followed by functional group manipulations like methylation. A key strategy for synthesizing complex xanthones involves the construction of a di-halogenated and di-oxygenated xanthone template, which can then be further functionalized.
A notable example is the synthesis of 1,3-dibromo-2,8-dimethoxyxanthone, a close analogue and potential precursor for derivatives of this compound. oregonstate.edunsf.gov This multi-step synthesis begins with 2-hydroxyxanthone (B158754) and employs a series of regioselective transformations. oregonstate.edunih.govacs.org
The key steps in this synthetic sequence are:
Regioselective Bromination: 2-hydroxyxanthone undergoes electrophilic aromatic substitution with bromine in acetic acid to install bromo groups at the C1 and C3 positions. oregonstate.edu
Methylation: The hydroxyl group at C2 is then protected as a methyl ether using methyl iodide and a base like sodium hydride. oregonstate.edu
Directed Hydroxylation: A hydroxyl group is introduced at the C8 position through a palladium(II)-catalyzed C-H activation/oxidation reaction. oregonstate.edunsf.gov The ketone at C9 directs the palladium catalyst to the ortho position (C8).
Final Methylation: The newly introduced hydroxyl group at C8 is methylated to yield the target 1,3-dibromo-2,8-dimethoxyxanthone. nsf.gov
This sequence highlights a powerful strategy where the xanthone core is first assembled and then sequentially functionalized with remarkable regioselectivity, governed by the choice of reagents and the directing effects of existing functional groups. oregonstate.edu This intermediate can then be used in further cross-coupling reactions to introduce other functionalities. nsf.govnih.govacs.org
| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Hydroxyxanthone | Br₂, AcOH, rt | 1,3-Dibromo-2-hydroxyxanthone | 74% | oregonstate.edu |
| 2 | 1,3-Dibromo-2-hydroxyxanthone | MeI, NaH, DMF, rt | 1,3-Dibromo-2-methoxyxanthone | 35% | oregonstate.edu |
| 3 | 1,3-Dibromo-2-methoxyxanthone | Pd(TFA)₂, Iodosobenzene bis(trifluoroacetate), DCE, 85 °C | 1,3-Dibromo-8-hydroxy-2-methoxyxanthone | 62% | oregonstate.edu |
| 4 | 1,3-Dibromo-8-hydroxy-2-methoxyxanthone | MeI, NaH, DMF, rt | 1,3-Dibromo-2,8-dimethoxyxanthone | 81% | oregonstate.edu |
Synthesis of Xanthone Derivatives and Glucosides for Structure-Activity Exploration
To investigate how the structure of a xanthone influences its biological activity, chemists synthesize a variety of derivatives. nih.govnih.gov This often involves modifying the substitution pattern on the xanthone core or attaching other molecules, such as sugars.
Regioselective Functionalization (e.g., Hydroxylation, Methoxylation)
Regioselective functionalization is critical for synthesizing specific xanthone isomers and exploring the impact of substituent placement on activity. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective introduction of functional groups onto the aromatic scaffold, avoiding the need for pre-functionalized starting materials. oregonstate.edu
For example, palladium(II) catalysis can direct the hydroxylation of a xanthone to the C8 position, ortho to the carbonyl group. oregonstate.edunsf.gov This ketone-directed oxidation is a key step in building highly oxygenated xanthones. nih.govacs.org Similarly, different metal catalysts can exhibit different regioselectivities. Protecting group strategies are also commonly employed to achieve selective methylation or hydroxylation at specific positions on the xanthone ring. smolecule.com For instance, the steric hindrance around the C1 position can be exploited to selectively methylate other, more accessible hydroxyl groups. smolecule.com These methods allow for the systematic synthesis of various hydroxylated and methoxylated analogues of this compound to map out structure-activity relationships.
Glycosylation and Other Derivatization Strategies
Glycosylation, the attachment of sugar moieties, is a common derivatization strategy used to modify the properties of natural products. mdpi.com Attaching a sugar group to a xanthone scaffold can significantly improve its water solubility and bioavailability, and in many cases, enhance its biological activity. mdpi.com Xanthone glucosides are a major subgroup of naturally occurring xanthones and can exist as O-glucosides or C-glucosides. mdpi.com
O-Glycosylation: This involves forming a glycosidic bond between a sugar's anomeric carbon and a hydroxyl group on the xanthone. A classic synthesis of a xanthone O-glucoside was achieved by Wagner in 1985, where a polyhydroxyxanthone was reacted with a protected sugar derivative. mdpi.com For example, 1-O-β-D-glucoside-7-hydroxyl-3,8-dimethoxyxanthone has been isolated and shown to possess significant cytotoxic activity. mdpi.com
C-Glycosylation: Here, the sugar is attached via a carbon-carbon bond, which is more stable to hydrolysis than an O-glycosidic linkage. Mangiferin, a well-known xanthone C-glucoside, demonstrates how this modification can enhance antioxidant capacity. mdpi.com
The synthesis of these glucosides typically involves reacting a xanthone aglycone (the non-sugar part) with a protected, activated sugar donor. The choice of protecting groups on the sugar and the reaction conditions are critical for controlling the stereochemistry and regioselectivity of the glycosidic bond formation. The exploration of different sugar types (e.g., glucose, rhamnose) and linkage positions allows for a detailed investigation into how glycosylation impacts the therapeutic potential of the xanthone core. mdpi.com
| Compound Name | Structure Description | Noted Bioactivity | Reference |
|---|---|---|---|
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | A this compound core with a glucose unit at C1-OH and a hydroxyl at C7. | Cytotoxicity against HepG2 and HL-60 cancer cell lines. | mdpi.com |
| Mangiferin | A C-glucoside with a glucose attached at C2 of a 1,3,6,7-tetrahydroxyxanthone core. | Antioxidant activity. | mdpi.com |
| Homomangiferin | Similar to mangiferin, but with a methoxy (B1213986) group at the C3 position. | Used in studies of rheumatoid arthritis. | mdpi.com |
| 7-hydroxy-3,4,8-trimethoxyxanthone-1-O-(β-d-glucoside) | A tetra-oxygenated xanthone with a glucose unit at C1-OH. | Moderate antioxidant activity. | mdpi.com |
Biosynthetic Pathways of Xanthone Compounds Relevant to 3,8 Dimethoxyxanthone
Shikimate-Acetate Pathway
The biosynthesis of the xanthone (B1684191) nucleus in higher plants is a convergence of two major metabolic pathways: the shikimate pathway, which provides the B-ring, and the acetate-malonate pathway, which contributes the A-ring. mdpi.comnih.govnih.gov The shikimate pathway, originating from carbohydrate metabolism, produces aromatic amino acids, including L-phenylalanine, and other precursors like 3-hydroxybenzoic acid. nih.govfrontiersin.org These precursors, derived from shikimate, form one of the aromatic rings of the xanthone structure. frontiersin.org
The other aromatic ring (A-ring) is derived from the acetate (B1210297) pathway. uniroma1.itnih.gov This involves the condensation of acetyl-CoA and malonyl-CoA molecules to form a polyketide chain. ontosight.ai The subsequent cyclization and aromatization of this chain, in conjunction with the shikimate-derived precursor, leads to the formation of a key intermediate, a benzophenone (B1666685). frontiersin.orgnih.gov Specifically, 2,3′,4,6-tetrahydroxybenzophenone has been identified as a central intermediate in the biosynthesis of many xanthones in plants. uniroma1.itfrontiersin.orgnih.govnih.gov
From this benzophenone intermediate, a regioselective intramolecular oxidative coupling reaction occurs to form the core xanthone ring system. frontiersin.orgnih.govresearchgate.net This crucial step leads to the formation of precursor xanthones such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which then undergo various modifications like hydroxylation, methylation, and glycosylation to produce the vast diversity of naturally occurring xanthones. frontiersin.orgnih.gov For instance, a hypothetical pathway in Centaurium erythraea cell cultures suggests the formation of compounds like 1,8-dihydroxy-3,5-dimethoxyxanthone from 1,3,5-THX. mdpi.com
| Pathway | Origin of Rings | Key Precursors | Key Intermediate |
| Shikimate-Acetate | B-ring from shikimate pathway, A-ring from acetate pathway | Shikimic acid, L-phenylalanine, Acetyl-CoA, Malonyl-CoA | 2,3′,4,6-tetrahydroxybenzophenone |
Phenylalanine-Dependent and Phenylalanine-Independent Biosynthetic Routes
Within the overarching shikimate-acetate pathway, the biosynthesis of xanthones in plants can proceed through two distinct routes: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. frontiersin.orgnih.govnih.govresearchgate.net The utilization of one route over the other appears to be species-specific. frontiersin.org
The phenylalanine-dependent pathway is prominently observed in the Hypericaceae family. nih.govfrontiersin.org In this route, the amino acid L-phenylalanine, a product of the shikimate pathway, is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Further enzymatic steps lead to the formation of a benzophenone intermediate, which then enters the common pathway to form the xanthone core. frontiersin.org
Conversely, the phenylalanine-independent pathway is characteristic of the Gentianaceae family. nih.govfrontiersin.org In this route, 3-hydroxybenzoic acid is formed directly from an intermediate of the shikimate pathway, bypassing the need for L-phenylalanine. nih.govfrontiersin.org This 3-hydroxybenzoic acid is then activated to 3-hydroxybenzoyl-CoA, which subsequently reacts with acetate units to form the benzophenone intermediate. frontiersin.orgresearchgate.net Research has indicated that some xanthones, such as 1,3,5,8-tetrahydroxyxanthone (B1670239), may be produced exclusively through this phenylalanine-independent route. mdpi.com
Both pathways ultimately converge at the formation of the central intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which then undergoes oxidative cyclization to yield the foundational xanthone structures. uniroma1.itnih.govnih.govnih.gov
| Biosynthetic Route | Key Precursor from Shikimate Pathway | Plant Family Example |
| Phenylalanine-Dependent | L-Phenylalanine | Hypericaceae |
| Phenylalanine-Independent | 3-Hydroxybenzoic Acid | Gentianaceae |
Enzymatic Mechanisms and Genetic Regulation in Xanthone Biosynthesis
The biosynthesis of xanthones is a highly regulated process involving a suite of specific enzymes and a complex network of genetic control. Key enzymes that have been identified and characterized play crucial roles at various stages of the pathway. frontiersin.orgnih.gov
Key Enzymes:
Polyketide Synthases (PKS): These enzymes are fundamental to the initial steps of the acetate pathway, catalyzing the condensation of acetyl-CoA and malonyl-CoA to form the polyketide chain that will become the A-ring of the xanthone. ontosight.ai
Cytochrome P450 Monooxygenases: This large family of enzymes is involved in various oxidative reactions, including the hydroxylation and subsequent oxidative coupling of the benzophenone intermediate to form the xanthone scaffold. ontosight.ai They are also responsible for further modifications of the xanthone core.
Flavin-dependent Monooxygenases: In some organisms, such as actinomycetes, flavin-dependent monooxygenases have been shown to catalyze multiple oxidative steps in xanthone formation. cas.cnspringernature.com For example, the enzyme FlsO1 from Micromonospora rosaria can perform hydroxylation, epoxidation, and Baeyer-Villiger oxidation. cas.cnspringernature.com
Prenyltransferases: These enzymes are responsible for the addition of prenyl groups to the xanthone nucleus, a common modification that increases the structural diversity and biological activity of xanthones. nih.govacs.org
Glucosyltransferases: These enzymes mediate the attachment of sugar moieties to the xanthone scaffold, forming xanthone glucosides. nih.govfrontiersin.org
Genetic Regulation:
The biosynthesis of xanthones is under tight genetic control, with the expression of the relevant biosynthetic genes being regulated at multiple levels.
Transcriptional Regulation: The expression of genes encoding key enzymes like PKS and cytochrome P450s is often controlled by specific transcription factors. ontosight.ai These transcription factors bind to promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues or environmental stimuli. ontosight.ai
Gene Clusters: In some fungi, the genes required for the biosynthesis of a particular xanthone are often located together in a gene cluster. acs.orgmdpi.com This co-localization facilitates the coordinated expression of these genes. For example, in Aspergillus nidulans, a cluster of 10 genes, including a polyketide synthase gene, is required for the synthesis of prenylated xanthones. acs.org
The intricate interplay of these enzymes and regulatory mechanisms ensures the precise and efficient production of a wide array of xanthone compounds in nature.
| Enzyme Class | Function in Xanthone Biosynthesis |
| Polyketide Synthases (PKS) | Formation of the polyketide chain for the A-ring. |
| Cytochrome P450 Monooxygenases | Oxidative coupling of the benzophenone intermediate and other oxidative modifications. |
| Flavin-dependent Monooxygenases | Multi-step oxidations in some microbial pathways. |
| Prenyltransferases | Addition of prenyl groups to the xanthone core. |
| Glucosyltransferases | Attachment of sugar moieties to form xanthone glucosides. |
Preclinical Pharmacological Investigations and Mechanistic Elucidation of 3,8 Dimethoxyxanthone and Analogues
Anticancer and Cytotoxic Activities in In Vitro Models
Xanthone (B1684191) derivatives have demonstrated notable cytotoxic effects across a variety of cancer cell lines. sci-hub.se Their anticancer potential is attributed to several mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and interference with key signaling pathways that are crucial for cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Modulation
A fundamental mechanism through which xanthones exert their anticancer effects is the induction of apoptosis. Research has shown that certain xanthone derivatives can trigger apoptosis in cancer cells. biosynth.com For instance, 1,5,6-Trihydroxy-3,7-dimethoxyxanthone has been observed to induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, a process involving the activation of caspases and disruption of the mitochondrial pathway. Similarly, a study on 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone demonstrated its ability to induce apoptosis in both HepG2 and HL-60 cells. mdpi.com
In addition to apoptosis induction, xanthones can modulate the cell cycle, a critical process for cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. ijmr.org.in Studies have shown that certain xanthones can cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. sci-hub.se For example, 1,5,8-trihydroxy-3-methoxyxanthone (XD), a xanthone derived from Swertia chirata, was found to significantly increase the SubG0 population in Ehrlich ascites carcinoma (EAC), MCF-7, and MDA-MB-231 cells, indicative of apoptosis-associated DNA fragmentation. ijmr.org.insemanticscholar.org
Inhibition of Proliferation in Specific Cancer Cell Lines
The cytotoxic activity of 3,8-dimethoxyxanthone and its analogues has been evaluated against a panel of human cancer cell lines. These studies provide insights into the spectrum of their antiproliferative effects.
For instance, 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone exhibited significant cytotoxicity against HepG2 (hepatocellular carcinoma) and HL-60 (promyelocytic leukemia) cells, with IC50 values of 18.00 ± 0.84 µg/mL and 24.80 ± 1.79 µg/mL, respectively. mdpi.com Another analogue, 1,7-Dihydroxy-3,8-dimethoxyxanthone, also showed inhibitory effects on the proliferation of HepG2 and HL-60 cells. nih.gov
Furthermore, research on other xanthone derivatives has revealed broad-spectrum antiproliferative activity. For example, 2,3-dimethoxyxanthone and 3,4-dimethoxyxanthone have been shown to significantly affect the growth of MCF-7 (breast cancer), TK-10 (renal cancer), and UACC-62 (melanoma) cell lines. researchgate.net Similarly, 1,5,6-Trihydroxy-3,7-dimethoxyxanthone has demonstrated cytotoxic activity against the KB cell line (oral epidermoid carcinoma).
Table 1: Cytotoxic Activity of this compound Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HepG2 | IC50: 18.00 ± 0.84 µg/mL | mdpi.com |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HL-60 | IC50: 24.80 ± 1.79 µg/mL | mdpi.com |
| 1,7-Dihydroxy-3,8-dimethoxyxanthone | HepG2, HL-60 | Proliferation Inhibition | nih.gov |
| 1-hydroxy-3,7,8-trimethoxyxanthone (XA) | EAC | IC50: 48.53 µM | semanticscholar.org |
| 1,8-dihydroxy-3,5-dimethoxyxanthone (XB) | EAC | IC50: 48.53 µM | semanticscholar.org |
| 1-hydroxy-3,5,8-trimethoxyxanthone (XC) | EAC | IC50: 32.35 µM | semanticscholar.org |
| 1,5,8-trihydroxy-3-methoxyxanthone (XD) | EAC | IC50: 8.1 µM | semanticscholar.org |
| 2,3-dimethoxyxanthone | MCF-7, TK-10, UACC-62 | Growth Inhibition | researchgate.net |
| 3,4-dimethoxyxanthone | MCF-7, TK-10, UACC-62 | Growth Inhibition | researchgate.net |
| 1,5,6-Trihydroxy-3,7-dimethoxyxanthone | KB | Cytotoxic Activity |
Modulation of Key Oncogenic Signaling Pathways
The anticancer activity of xanthones is often linked to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. These pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK, play a central role in cell growth, proliferation, survival, and angiogenesis.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in various cancers. mdpi.comnih.gov Xanthones have been shown to interfere with this pathway. For example, a study on xanthones from Gentianella acuta demonstrated that compounds like 1,7-dihydroxy-3,8-dimethoxyxanthone could inhibit the PI3K/Akt/mTOR signaling pathway in colorectal carcinoma cells. mdpi.com
The NF-κB signaling pathway is another critical player in cancer development and progression, involved in inflammation, cell survival, and proliferation. nih.gov Some xanthones have been found to suppress NF-κB activation. rsc.org
Enzyme Inhibition in Cancer Progression
Certain enzymes play pivotal roles in the progression of cancer, and their inhibition represents a key therapeutic strategy. Xanthones have been investigated for their ability to inhibit enzymes such as topoisomerases, protein kinases, and aromatase.
Topoisomerases are essential enzymes involved in DNA replication and transcription, making them attractive targets for anticancer drugs. nih.gov Some xanthone derivatives have been reported to function as topoisomerase II inhibitors. researchgate.net
Protein kinases are crucial components of signaling pathways that regulate cell growth and proliferation, and their dysregulation is common in cancer. nih.gov The inhibitory effects of xanthones on signaling pathways like PI3K/Akt suggest an interaction with protein kinases.
Aromatase is an enzyme responsible for the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-responsive breast cancer. nih.gov Some xanthones from mangosteen have been found to influence aromatase activity, suggesting their potential in cancer chemoprevention. nih.gov
Anti-inflammatory Properties and Molecular Mechanisms
In addition to their anticancer activities, this compound and its analogues have demonstrated significant anti-inflammatory properties. biosynth.comresearchgate.net Inflammation is a complex biological response that, when chronic, can contribute to the development of various diseases, including cancer. frontiersin.org
Modulation of Pro-inflammatory Mediators
The anti-inflammatory effects of xanthones are largely attributed to their ability to modulate the production and activity of pro-inflammatory mediators, such as cytokines and enzymes like cyclooxygenase-2 (COX-2). biosynth.commdpi.com
Studies have shown that xanthone derivatives can suppress the production of pro-inflammatory cytokines. For example, 1,5,6-Trihydroxy-3,7-dimethoxyxanthone has been shown to inhibit the production of these inflammatory mediators.
COX-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the production of prostaglandins. nih.govnih.gov Several xanthones have been found to inhibit COX-2 expression and activity. mdpi.comnih.gov For instance, a study on xanthones from Hypericum beanii demonstrated that certain derivatives could significantly inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages, a key indicator of anti-inflammatory activity. mdpi.com
Interaction with Inflammatory Signaling Pathways (e.g., NF-κB)
The anti-inflammatory properties of xanthone derivatives, including analogues of this compound, are significantly attributed to their ability to modulate key inflammatory signaling pathways. A central target in this regulation is the Nuclear Factor-kappa B (NF-κB) pathway, which governs the transcription of numerous genes involved in inflammation and immune responses. nih.gov
Research on xanthone analogues has demonstrated direct inhibitory effects on the NF-κB signaling cascade. For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) has been shown to suppress the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, which is essential for its transcriptional activity. researchgate.net This compound was identified as a potential Toll-like receptor 4 (TLR4) inhibitor, preventing the activation of the downstream NF-κB pathway in response to inflammatory stimuli like lipopolysaccharides (LPS). nih.gov The mechanism involves the inhibition of IκB kinase (IKK) and the phosphorylation of IκBα, proteins that regulate NF-κB's release and translocation to the nucleus. nih.gov Studies on other xanthones, such as 1,5,6-trihydroxy-3,7-dimethoxyxanthone, also point to the modulation of the NF-κB pathway as a primary mechanism for their anti-inflammatory effects. By inhibiting NF-κB activation, these compounds effectively downregulate the expression of pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
Cellular Models in Anti-inflammatory Research (e.g., Activated Macrophages, Microglia)
The investigation of the anti-inflammatory potential of this compound and its analogues heavily relies on in vitro cellular models that mimic inflammatory conditions. Activated macrophages and microglia are principal among these models, as they are key players in the inflammatory response.
Activated Macrophages: Murine macrophage cell lines, such as RAW264.7, are widely used to study anti-inflammatory activity. nih.govnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a pro-inflammatory state, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Xanthone analogues, such as 1,7-dihydroxy-3,4-dimethoxyxanthone, have been shown to inhibit the M1 polarization of macrophages, which is the classic pro-inflammatory phenotype. researchgate.netnih.gov In these models, the efficacy of the compounds is measured by their ability to reduce the secretion of these inflammatory mediators and suppress the expression of enzymes like iNOS and COX-2. nih.govnih.gov
Activated Microglia: As the resident immune cells of the central nervous system (CNS), microglia play a crucial role in neuroinflammation. mdpi.com Activated microglia, similar to macrophages, release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage in various neurological disorders. mdpi.commeduniwien.ac.at Cellular models of activated microglia are therefore essential for evaluating compounds with neuroprotective potential. While direct studies on this compound are limited, the general anti-inflammatory mechanisms of xanthones, particularly the inhibition of NF-κB, are relevant to mitigating microglial activation. dntb.gov.ua Research shows that upon activation, microglia shift to a pro-inflammatory M1 phenotype; therapeutic strategies often aim to suppress this activation or promote a shift towards an anti-inflammatory M2 phenotype. mdpi.comdntb.gov.ua
Antioxidant Activity and Reactive Oxygen Species Scavenging
This compound and its related compounds are recognized for their potential antioxidant activities. biosynth.com This capacity is fundamental to their role in mitigating cellular damage caused by oxidative stress, a condition implicated in numerous diseases. biosynth.comresearchgate.net The antioxidant action of these xanthones involves neutralizing reactive oxygen species (ROS) and modulating cellular oxidative balance. nih.govbiosynth.com
Mechanisms of Free Radical Scavenging (e.g., HAT, SET)
The free radical scavenging activity of xanthones and other phenolic compounds is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). tcmjc.comnih.gov
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). The presence of hydroxyl (-OH) groups in the xanthone structure is crucial for this mechanism. The efficiency of HAT is related to the bond dissociation enthalpy of the O-H bond.
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into an anion. The antioxidant itself becomes a radical cation. nih.gov This process is followed by proton transfer, often involving solvent molecules. Electron transfer-based assays are commonly used to evaluate this capacity. mdpi.com
The specific mechanism that predominates for a given xanthone depends on its chemical structure, the properties of the free radical, and the reaction environment. researchgate.net
In Vitro Antioxidant Assays (e.g., DPPH, ABTS, CUPRAC, FRAP)
A variety of in vitro assays are employed to quantify the antioxidant capacity of chemical compounds. These assays are typically based on the ability of the antioxidant to reduce an oxidant, which is accompanied by a measurable change, often in color. mdpi.com The most common assays are based on the SET mechanism. nih.gov
| Assay | Principle | Measurement |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the reduction of the stable DPPH radical by an antioxidant. The deep violet color of the DPPH solution fades upon reduction. researchgate.netmdpi.com | Decrease in absorbance at ~517 nm. researchgate.net |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. The antioxidant neutralizes the radical, causing decolorization. scielo.org.pe | Decrease in absorbance at ~734 nm. scielo.org.pe |
| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | Based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by the antioxidant in the presence of a chelating agent (neocuproine). The Cu⁺-neocuproine complex is yellow-orange. mdpi.com | Increase in absorbance at ~450 nm. researchgate.net |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.gov | Increase in absorbance at ~593 nm. researchgate.net |
These assays provide a standardized means to compare the antioxidant potential of different xanthone derivatives and other compounds. researchgate.net However, due to the different reaction mechanisms and conditions, it is often recommended to use a battery of tests for a comprehensive evaluation. nih.gov
Role in Oxidative Stress Modulation
Xanthones contribute to the attenuation of oxidative stress through several actions. They can reduce the generation of ROS, as demonstrated by the ability of 1,7-dihydroxy-3,4-dimethoxyxanthone to decrease ROS levels in activated macrophages. nih.gov This reduction in the cellular ROS load prevents damage to critical biomolecules such as DNA, lipids, and proteins. Furthermore, some xanthone derivatives have been shown to protect against oxidative damage in specific cell types, such as endothelial cells and erythrocytes, thereby helping to maintain vascular health. mdpi.com The modulation of signaling pathways, such as the Nrf2/Keap1 pathway which controls the expression of antioxidant enzymes, is another potential mechanism by which these compounds can bolster cellular defenses against oxidative stress.
Antimicrobial and Antifungal Evaluations
Xanthone derivatives have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microbes, including bacteria and fungi. The planar structure of the xanthone core is thought to allow intercalation into microbial DNA, contributing to its bioactivity. researchgate.net
The antimicrobial spectrum of xanthones is broad. For example, phomoxanthone A, a xanthone analogue, has demonstrated inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa. researchgate.net Simple oxygenated xanthones, however, often show limited effects on antibacterial activity based solely on methoxy (B1213986) and hydroxyl group substitutions. nih.gov More complex structures, such as those with isoprene (B109036) groups like α-mangostin, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov
In the realm of antifungal research, xanthones have shown significant promise. 1,7-dihydroxy-3,8-dimethoxyxanthone was found to have inhibitory effects against Mucoraceae, Phytophthora capsici, and Fusarium axysporum. akjournals.com Another analogue, 1-hydroxy-3,7-dimethoxyxanthone, has been evaluated for its activity against various fungi. scielo.brscienceopen.com While in vitro tests with the pure compound were not possible in one study due to low yield, in silico modeling suggested a high binding affinity to the fungal enzyme sterol-14-α-demethylase, a key target for antifungal drugs. scienceopen.comscielo.br Methanolic extracts containing this compound showed activity against species of Candida, Sporothrix, and Trichophyton. scienceopen.com
The table below summarizes the minimum inhibitory concentration (MIC) values reported for some xanthone analogues against various microorganisms.
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Phomoxanthone A | Bacillus subtilis | 7.81 | researchgate.net |
| 1-hydroxy-3,7-dimethoxyxanthone | Candida parapsilosis | 200 | scielo.br |
| Methanolic extract of B. brevifolia | Candida spp. | 64 - 1024 | scielo.br |
| Methanolic extract of B. brevifolia | Sporothrix spp. | 256 - 1024 | scielo.br |
| Methanolic extract of B. brevifolia | Trichophyton rubrum | 1024 | scielo.br |
| α-Mangostin | Bacillus subtilis | 1.6 | nih.gov |
| α-Mangostin | Staphylococcus aureus | 3.2 | nih.gov |
| α-Mangostin | MRSA | 0.5 - 1 | nih.gov |
Mechanisms of Action against Microbial Pathogens
The antimicrobial mechanisms of xanthones, including analogues of this compound, are multifaceted and target various essential cellular processes in pathogens. As part of the broader polyphenol class of compounds, their activity can be attributed to several key actions. A primary mechanism involves the destabilization of microbial cell membranes, leading to increased permeability and the leakage of vital intracellular components mdpi.comnih.gov. This disruption can occur through interactions with the membrane's physicochemical properties, such as altering hydrophobicity and surface charge nih.gov.
In fungi, a specific target for xanthones is the ergosterol (B1671047) biosynthesis pathway researchgate.net. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis compromises membrane integrity and function, ultimately leading to fungal cell death. Studies on simple oxygenated xanthones have demonstrated their ability to reduce the amount of detectable ergosterol in fungal cells researchgate.net.
Furthermore, xanthones can exert their antimicrobial effects by inhibiting essential microbial enzymes and proteins or by interfering with protein synthesis mdpi.com. Another proposed mechanism is the induction of reactive oxygen species (ROS) production within the microbial cell, which causes significant oxidative stress and damage to cellular components like DNA, proteins, and lipids mdpi.com.
In Vitro Efficacy against Fungal and Bacterial Strains
The in vitro efficacy of the xanthone class of compounds has been demonstrated against a range of fungal and bacterial pathogens. While specific data for this compound is limited, studies on structurally related xanthones provide insight into the potential antimicrobial spectrum.
Xanthone derivatives have shown notable activity against Gram-positive bacteria. For example, the xanthone ravenelin was found to be active against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 7.5 µM nih.gov. Another xanthone, phomoxanthone A, also exhibited significant inhibitory activity against B. subtilis with a MIC value of 7.81 µg/mL researchgate.net.
In terms of antifungal activity, xanthones have been evaluated against various strains, including species of Candida, Cryptococcus, Aspergillus, and dermatophytes researchgate.net. Research has shown that 1,2-dihydroxyxanthone is a particularly active compound against all tested fungal strains researchgate.net. The general effectiveness of plant-derived polyphenols has been noted against fungi such as Aspergillus niger and Candida albicans mdpi.com.
Table 1: In Vitro Antimicrobial Activity of Structurally Related Xanthones
| Compound | Microbial Strain | Measurement | Result | Reference |
| Ravenelin | Bacillus subtilis | MIC | 7.5 µM | nih.gov |
| Phomoxanthone A | Bacillus subtilis | MIC | 7.81 µg/mL | researchgate.net |
| 1,2-Dihydroxyxanthone | Various Fungi | - | Most active compound tested | researchgate.net |
Other Emerging Pharmacological Actions in Preclinical Studies
Neuroprotective Effects
Xanthone derivatives are emerging as compounds of interest for their potential neuroprotective properties. One of the key mechanisms identified is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, which are involved in the metabolism of neurotransmitters. mdpi.com Potent inhibition of MAO-A has been observed for compounds structurally similar to this compound, such as 1-hydroxy-3,8-dimethoxy-xanthone and 1,3-dihydroxy-7,8-dimethoxy xanthone. mdpi.com MAO-A inhibitors are recognized for their potential as antidepressants. mdpi.com
Broader neuroprotective mechanisms associated with the xanthone class include the modulation of signaling pathways involved in neuroinflammation. researchgate.net Studies have shown that xanthones can reduce neuronal inflammation by decreasing the burden of microglia and astrocytes. researchgate.net This is achieved by modulating pathways such as the TLR4/TAK1/NF-κB and MAPK signaling cascades. researchgate.net Additionally, some xanthones exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine; this action is relevant in the context of neurodegenerative conditions like Alzheimer's disease. researchgate.net
Enzyme Inhibition (e.g., α-glucosidase)
Xanthones have been identified as potent inhibitors of α-glucosidase, an intestinal enzyme that plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.netmdpi.com The inhibition of this enzyme is a recognized therapeutic strategy to control postprandial hyperglycemia, a key concern in managing diabetes mellitus. researchgate.netmdpi.com
Numerous studies on natural and synthetic xanthone derivatives have highlighted their α-glucosidase inhibitory activity. researchgate.net Research on xanthones isolated from plants of the Swertia genus, for instance, has revealed significant inhibitory effects. nih.govresearchgate.net Structure-activity relationship analyses indicate that the inhibitory activity of xanthones is largely influenced by the number and position of hydroxyl and methoxyl groups on the xanthone scaffold. researchgate.net For example, 1,3,5,8-tetrahydroxyxanthone (B1670239) has been identified as a highly potent inhibitor, with an IC50 value significantly lower than that of the clinical drug acarbose. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Structurally Related Xanthones
| Compound | Measurement | Result | Reference |
| 1,3,5,8-Tetrahydroxyxanthone | IC50 | 5.33 ± 0.09 µM | researchgate.net |
| 1,3,7,8-Tetrahydroxyxanthone | IC50 | 7.8 ± 0.5 µM | researchgate.net |
| Acarbose (Reference Drug) | IC50 | 35.0 ± 0.1 µM | researchgate.net |
Structure Activity Relationship Sar Studies of 3,8 Dimethoxyxanthone Derivatives
Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Bioactivity
The presence and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the xanthone (B1684191) framework are paramount in dictating the bioactivity of 3,8-dimethoxyxanthone derivatives. These functional groups are known to influence the antioxidant properties of phenolic compounds, a key mechanism underlying many of their pharmacological effects. nih.gov
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The number and position of hydroxyl groups can significantly impact this activity. For instance, an increase in the number of hydroxyl groups generally leads to enhanced antioxidant potential. nih.gov Methoxy groups, while not direct hydrogen donors, can influence the electronic properties of the xanthone ring and the bond dissociation enthalpy of adjacent hydroxyl groups, thereby modulating their antioxidant capacity. nih.gov Studies on various phenolic acids have shown that the presence of methoxy groups can promote antioxidant activities. nih.gov
In the context of other biological activities, the substitution pattern of hydroxyl and methoxy groups also plays a critical role. For example, in a study of xanthone derivatives as anticancer agents, it was observed that 2-hydroxy-1-methoxyxanthone (B13441987) exhibited stronger anticancer activity than 1,2-dihydroxyxanthone, highlighting that a subtle change in the functional group can have a significant impact on bioactivity. mdpi.com While direct and extensive SAR studies specifically on a broad series of this compound derivatives with varying hydroxyl and methoxy patterns are not widely available in the reviewed literature, the general principles derived from studies on other xanthones and phenolic compounds suggest that the interplay between these two functional groups is a critical determinant of the biological efficacy of this class of compounds.
Impact of Glycosylation on Pharmacological Efficacy
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to organic molecules, is a key structural modification that can profoundly influence the pharmacological properties of natural products, including xanthones. The addition of a sugar moiety can alter a compound's solubility, bioavailability, and interaction with biological targets, often leading to enhanced therapeutic efficacy. nih.gov
A notable example involving a derivative of this compound is 1-O-β-D-glucoside-7-hydroxyl-3,8-dimethoxyxanthone. This glycosylated compound has demonstrated significant cytotoxic activity against human cancer cell lines. mdpi.com Research has shown that this compound inhibits cell proliferation and induces apoptosis in both HepG2 (human liver cancer) and HL-60 (human promyelocytic leukemia) cells. mdpi.com This underscores the potential of glycosylation to confer or enhance the anticancer properties of the this compound scaffold.
Generally, the introduction of a glycosyl group to a xanthone core can improve its pharmacokinetic profile. nih.gov The increased water solubility imparted by the sugar moiety can lead to better absorption and distribution in the body. Furthermore, the glycan part of the molecule can influence its transport across cell membranes and its recognition by specific receptors or enzymes, thereby modulating its bioactivity. Studies on a variety of xanthone glucosides have indicated that glycosylation can often boost their biological activities. nih.govresearchgate.net
The table below summarizes the cytotoxic activity of the aforementioned glycosylated this compound derivative.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 1-O-β-D-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HepG2 | 18.00 ± 0.84 | mdpi.com |
| 1-O-β-D-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HL-60 | 24.80 ± 1.79 | mdpi.com |
Role of Other Functional Groups and Structural Modifications
Beyond hydroxyl, methoxy, and glycosyl groups, the introduction of other functional moieties and structural alterations to the this compound backbone can lead to diverse and often enhanced biological activities. SAR studies on various xanthone derivatives have revealed the significant impact of these modifications.
For instance, the incorporation of aminoalkyl groups has been shown to be a critical factor for the anticancer activity of certain xanthones. The presence of a dimethylamino side-chain, for example, resulted in an enhancement of anticancer effects. mdpi.com This suggests that the introduction of basic nitrogenous functions can facilitate interactions with biological targets such as DNA or specific proteins, leading to cytotoxicity in cancer cells.
Another important structural modification is prenylation, the attachment of a prenyl group (a five-carbon branched-chain unit). Prenylated xanthones often exhibit potent biological activities. researchgate.net The lipophilic nature of the prenyl group can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Furthermore, the addition of other substituents can also modulate activity. In a study on xanthone derivatives as acetylcholinesterase (AChE) inhibitors, 3-O-substituted xanthones with various alkyl and aryl groups were synthesized and evaluated. nih.gov The results indicated that these substitutions could lead to significant AChE inhibitory activity, suggesting potential applications in the management of neurodegenerative diseases like Alzheimer's. nih.gov
The table below provides examples of how different functional groups and structural modifications on the general xanthone scaffold can influence their biological activity.
| Xanthone Derivative Type | Functional Group/Modification | Observed Bioactivity | Reference |
| Aminoalkylated Xanthone | Dimethylamino side-chain | Enhanced anticancer activity | mdpi.com |
| Prenylated Xanthone | Prenyl group | Potent biological activities, including antitumor effects | researchgate.net |
| 3-O-substituted Xanthone | Various alkyl and aryl groups | Acetylcholinesterase inhibition | nih.gov |
These examples, while not all directly on the this compound core, illustrate the vast potential for creating novel and potent bioactive molecules through the strategic modification of the xanthone scaffold.
Advanced Spectroscopic and Analytical Characterization of 3,8 Dimethoxyxanthone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural determination of xanthones, providing detailed information about the carbon-hydrogen framework. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are used synergistically to assign every proton and carbon in the molecule and establish their connectivity.
¹H-NMR spectra are used to identify the protons in the molecule. For a xanthone (B1684191) core, the aromatic region (typically δ 6.0-8.5 ppm) is of key diagnostic value. The substitution pattern on the aromatic rings dictates the chemical shifts and coupling constants (J-values) of the protons. For instance, protons that are ortho to each other will appear as doublets with a J-value of approximately 8-9 Hz, while meta-coupled protons will show smaller coupling constants of about 2-3 Hz. The methoxy (B1213986) groups (-OCH₃) on 3,8-Dimethoxyxanthone are expected to appear as sharp singlets in the δ 3.8-4.1 ppm region.
¹³C-NMR spectroscopy provides information on all carbon atoms in the molecule. The xanthone structure is characterized by a distinctive downfield signal for the carbonyl carbon (C-9) typically appearing around δ 180 ppm. ijpsonline.com Carbons bearing methoxy groups are observed in the δ 55-63 ppm range. ijpsonline.comorientjchem.org The remaining aromatic carbons resonate between δ 90-160 ppm, with their precise shifts influenced by the position of the oxygen-containing substituents.
2D NMR techniques are crucial for unambiguous assignments.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. orientjchem.orgasianpubs.orgmdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) is vital for piecing together the molecular skeleton by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. For example, the protons of the methoxy groups would show HMBC correlations to the carbons they are attached to (C-3 and C-8), confirming their positions. orientjchem.orgasianpubs.orgjocpr.com Likewise, aromatic protons show correlations to neighboring carbons, which helps to definitively place the substituents on the xanthone core. jocpr.comacgpubs.org
Table 1: ¹H-NMR and ¹³C-NMR Data for the Related Compound 1,7-dihydroxy-3,8-dimethoxyxanthone (Data obtained in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C) ijpsonline.com
| Position | δH (ppm), J (Hz) | δC (ppm) |
| 1 | 13.09 (1H, s) | 156.55 |
| 2 | 6.30 (1H, d, J=2.4) | 91.18 |
| 3 | - | 165.70 |
| 4 | 6.33 (1H, d, J=2.4) | 96.18 |
| 4a | - | 162.97 |
| 5 | 7.13 (1H, d, J=9.0) | 112.43 |
| 6 | 7.35 (1H, d, J=9.0) | 123.04 |
| 7 | - | 144.88 |
| 8 | - | 145.99 |
| 8a | - | 114.48 |
| 9 | - | 180.10 |
| 1a | - | 103.35 |
| 5a | - | 149.68 |
| 3-OCH₃ | 3.87 (3H, s) | 54.96 |
| 8-OCH₃ | 4.02 (3H, s) | 61.11 |
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula as C₁₅H₁₂O₄, corresponding to a monoisotopic mass of 256.0736 Da. nih.gov
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods used for xanthones. ijpsonline.comasianpubs.org Under mass spectrometric analysis, the molecular ion (M⁺) of this compound would be observed at m/z 256. The fragmentation of methoxylated xanthones typically involves characteristic losses:
Loss of a methyl radical (•CH₃): This results in an [M-15]⁺ fragment.
Loss of a methoxy radical (•OCH₃): This leads to an [M-31]⁺ fragment.
Loss of formaldehyde (B43269) (CH₂O): A retro-Diels-Alder (RDA) type cleavage can sometimes lead to the loss of CH₂O from a methoxy group, giving an [M-30]⁺ fragment.
Loss of carbon monoxide (CO): Ejection of the carbonyl group from the xanthone core is a common fragmentation pathway for this class of compounds, leading to an [M-28]⁺ fragment. asianpubs.org
The fragmentation pattern of the related compound 1,7-dihydroxy-3,8-dimethoxyxanthone (molecular weight 288) shows a base peak at m/z 270, which corresponds to the loss of water ([M-18]⁺), a common fragmentation for hydroxylated aromatics. ijpsonline.com Other significant fragments are observed at m/z 259 ([M-CHO]⁺) and m/z 245 ([M-C₂H₃O]⁺), illustrating the complex rearrangements that can occur. ijpsonline.comasianpubs.org For this compound, the primary fragmentations would be expected to originate from the cleavage of the methoxy groups.
Table 2: Expected Key Mass Fragments for this compound
| m/z Value | Identity | Description |
| 256 | [M]⁺ | Molecular Ion |
| 241 | [M-CH₃]⁺ | Loss of a methyl radical |
| 228 | [M-CO]⁺ | Loss of carbon monoxide |
| 225 | [M-OCH₃]⁺ | Loss of a methoxy radical |
| 213 | [M-CH₃-CO]⁺ | Sequential loss of methyl and CO |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. For this compound, the IR spectrum would be characterized by absorptions corresponding to the C=O (carbonyl), C-O (ether), and C=C (aromatic) bonds.
Unlike its hydroxylated analogues, this compound would lack the broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching. ijpsonline.comasianpubs.orgniscpr.res.in The key absorptions expected are:
Carbonyl (C=O) stretching: A strong, sharp absorption band typically between 1650-1665 cm⁻¹ , characteristic of the xanthone α,β-unsaturated ketone system. orientjchem.orgasianpubs.org
Aromatic (C=C) stretching: Medium to strong absorptions in the 1560-1615 cm⁻¹ region. jocpr.comasianpubs.org
Aryl Ether (C-O) stretching: Strong absorptions from the asymmetric and symmetric stretching of the C-O-C bonds of the methoxy groups and the diaryl ether linkage, typically found in the 1050-1300 cm⁻¹ region. jocpr.comasianpubs.org
The IR data for the related compound 1,3-dihydroxy-5,8-dimethoxyxanthone shows characteristic peaks at 3360 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C), and several bands between 1060-1470 cm⁻¹ for the C-O and other fingerprint vibrations. asianpubs.org
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1650 - 1665 | Strong |
| C=C (Aromatic) | 1560 - 1615 | Medium-Strong |
| C-O-C (Aryl Ether) | 1200 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic, -OCH₃) | 2840 - 2960 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of a molecule, known as the chromophore. The extended π-system of the dibenzo-γ-pyrone core of xanthones gives rise to characteristic and intense absorption bands in the UV-Vis region.
Typically, xanthones exhibit two or three major absorption bands:
Band I: Occurring at longer wavelengths (300-380 nm ), this band is associated with the π→π* transition of the entire benzoyl moiety of the chromophore. asianpubs.orgniscpr.res.in
Band II: Found at shorter wavelengths (230-260 nm ), this band corresponds to the π→π* transition within the benzene (B151609) ring not conjugated with the carbonyl group. asianpubs.orgniscpr.res.in
The exact position (λₘₐₓ) and intensity of these bands are sensitive to the substitution pattern on the xanthone nucleus. The UV spectrum of the related compound 1,7-dihydroxy-3,8-dimethoxyxanthone shows absorption maxima at 239, 262, 311, and 372 nm, which is highly characteristic for this class of compounds. asianpubs.org Similarly, 1,5-dihydroxy-3,8-dimethoxyxanthone displays maxima at 224, 248, 304, and 374 nm. niscpr.res.in Based on this, this compound is expected to have a similar UV-Vis profile.
Table 4: Representative UV-Vis Absorption Maxima for Dimethoxy-Substituted Xanthones
| Compound | λₘₐₓ (nm) | Solvent | Reference |
| 1,7-Dihydroxy-3,8-dimethoxyxanthone | 239, 262, 311, 372 | EtOH | asianpubs.org |
| 1,3-Dihydroxy-5,8-dimethoxyxanthone | 220, 224, 305, 376 | MeOH | asianpubs.org |
| 1,5-Dihydroxy-3,8-dimethoxyxanthone | 224, 248, 304, 374 | MeOH | niscpr.res.in |
Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy are essential for the analysis of xanthones in complex mixtures, such as natural product extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for xanthone analysis. mdpi.comnih.gov Reversed-phase High-Performance Liquid Chromatography (HPLC), often using a C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) gradient, effectively separates different xanthone isomers. mdpi.com The HPLC is coupled to a mass spectrometer (typically ESI-MS), which provides molecular weight information for each eluting peak, allowing for the tentative identification of known compounds or the characterization of new ones based on their m/z values. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile or derivatized xanthones. scielo.bruts.edu.au The sample is separated in a capillary column and the eluting compounds are fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular "fingerprint," which can be compared against spectral libraries for identification. scielo.bruts.edu.au
The identification of various dimethoxy-substituted xanthones from plant sources like Swertia, Gentianopsis, and Andrographis has been successfully achieved using these powerful hyphenated techniques. mdpi.comakjournals.comcabidigitallibrary.org For this compound, LC-MS would be the ideal method for its detection and quantification in a mixture, providing both its retention time and its mass-to-charge ratio for confirmation.
Computational Chemistry and in Silico Studies of 3,8 Dimethoxyxanthone
Molecular Docking for Ligand-Target Interactions (e.g., EGFR, RTKs)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of a ligand with a protein of interest. While specific molecular docking studies on 3,8-dimethoxyxanthone are not extensively documented in the available literature, research on structurally related xanthone (B1684191) derivatives provides valuable insights into their potential interactions with key therapeutic targets such as Epidermal Growth Factor Receptor (EGFR) and other Receptor Tyrosine Kinases (RTKs).
A study on xanthones from Gentianella acuta investigated the interaction of several derivatives with key proteins in the PI3K/Akt/mTOR signaling pathway, which is downstream of many RTKs. mdpi.com Among the compounds studied, 1,7-dihydroxy-3,8-dimethoxyxanthone was docked with PI3K (PIK3CA), Akt1, and mTOR. mdpi.com The affinity values for these interactions were all less than -5 kcal/mol, indicating a good potential for binding and inhibition. mdpi.com
In another study focusing on liver fibrosis, 8-hydroxy-1,3-dimethoxyxanthone , a compound identified from Swertia mussotii, was docked with EGFR. acs.orgacs.org This analysis was part of a broader network pharmacology study that identified EGFR as a potential target. acs.orgacs.org The binding affinities of the active components with their targets were all below -5.0 kcal/mol, suggesting strong interactions. acs.org
Furthermore, an in silico investigation aimed at identifying potential inhibitors of the SARS-CoV-2 spike protein docked 1,5-dihydroxy-3,8-dimethoxyxanthone , isolated from Swertia chirayita. capes.gov.bru-szeged.hu This study, while not focused on cancer targets, demonstrates the utility of molecular docking in assessing the binding potential of dimethoxyxanthone derivatives. capes.gov.bru-szeged.hu
The following table summarizes the molecular docking findings for dimethoxyxanthone derivatives with various protein targets.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 1,7-dihydroxy-3,8-dimethoxyxanthone | PIK3CA | -9.0 | nih.gov |
| 1,7-dihydroxy-3,8-dimethoxyxanthone | Akt1 | -7.6 | nih.gov |
| 1,7-dihydroxy-3,8-dimethoxyxanthone | mTOR | -7.2 | nih.gov |
| 8-hydroxy-1,3-dimethoxyxanthone | EGFR | < -5.0 | acs.org |
| 1-hydroxy-3,7-dimethoxyxanthone | 14-alpha-lanosterol-demethylase | -8.8 | scielo.br |
These studies collectively suggest that dimethoxyxanthones have the potential to interact with and inhibit key proteins in cancer-related signaling pathways. The presence and position of methoxy (B1213986) and hydroxyl groups on the xanthone scaffold appear to play a crucial role in determining the binding affinity and specificity.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
While specific DFT studies on this compound are limited, research on related xanthone derivatives provides a framework for understanding its potential electronic and structural properties. For instance, a study on 1,8-Dihydroxy-3,6-dimethoxyxanthone utilized time-dependent DFT (TDDFT-ECD) calculations to determine the absolute configurations of new xanthone derivatives. researchgate.net Such calculations are crucial for understanding the stereochemistry, which can significantly influence biological activity. researchgate.net
Another study performed DFT calculations on two other naturally occurring xanthones, 1,5-dihydroxy-2,3-dimethoxyxanthone and 1-hydroxy-5-methoxy-2,3-methylenedioxyxanthone , to analyze their vibrational and NMR properties. acs.org These computational analyses, when correlated with experimental data, provide a deeper understanding of the molecular structure. acs.org
DFT calculations can elucidate the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For a related compound, phomoxanthone A, DFT studies revealed a low HOMO-LUMO gap, corroborating its reactivity. researchgate.net These theoretical calculations are invaluable for rationalizing the observed biological activities and for designing new derivatives with enhanced properties. longdom.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.org These models are developed by finding a correlation between calculated molecular descriptors (physicochemical, electronic, or steric properties) and the experimentally determined activity. nih.gov
QSAR studies have been applied to various classes of xanthone derivatives to predict their biological activities and to guide the design of new compounds. nih.gov For example, a QSAR study on xanthone derivatives as anti-tuberculosis agents led to the design of new analogues with potentially higher inhibitory activity. nih.gov The developed QSAR model in that study was based on electronic descriptors and demonstrated good statistical significance. nih.gov
In another instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to study xanthone inhibitors of xanthine (B1682287) oxidase. researchgate.net These models provided insights into the steric, electrostatic, and hydrophobic requirements for enhanced inhibitory activity. researchgate.net
Although no specific QSAR models for this compound and its anticancer activity are currently available in the literature, the application of QSAR to other xanthones highlights its potential utility. researchgate.netnih.gov A QSAR model for dimethoxyxanthones could help in identifying the key structural features that contribute to their interaction with targets like EGFR and could be used to predict the activity of novel, unsynthesized derivatives.
Network Pharmacology and Systems Biology Approaches for Mechanistic Prediction
Network pharmacology is an emerging field that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and biological pathways. dcmhi.com.cn This holistic approach is particularly well-suited for studying natural products, which often exert their therapeutic effects by modulating multiple targets. dcmhi.com.cn
Several network pharmacology studies have been conducted on traditional Chinese medicines rich in xanthones, providing insights into the potential mechanisms of action of dimethoxyxanthone derivatives. A study on Gentianella acuta for the treatment of colorectal cancer identified 1,7-dihydroxy-3,8-dimethoxyxanthone as one of the active xanthones. mdpi.com The network analysis predicted that these xanthones act by modulating the PI3K/Akt/mTOR signaling pathway, a crucial pathway in cancer progression. mdpi.comnih.gov
Another study on Swertia mussotii against liver fibrosis identified several dimethoxyxanthones, including 8-hydroxy-1,3-dimethoxyxanthone and 1,2,8-trimethoxyxanthone , as active components. acs.org The network pharmacology analysis revealed that these compounds could regulate the PI3K-AKT/HIF1/EGFR and TNF signaling pathways. acs.org This is a significant finding as it directly links a dimethoxyxanthone to the EGFR pathway through a systems biology approach. acs.orgacs.org
Similarly, a network pharmacology study on the Qiangzhifang formula for panic disorder identified 1,7-dimethoxyxanthone and 1-hydroxy-3,7-dimethoxyxanthone among its active ingredients, with predicted actions on targets like AKT1. amegroups.orgresearchgate.net
These studies demonstrate the power of network pharmacology to elucidate the multi-target and multi-pathway mechanisms of xanthone derivatives. By constructing and analyzing "compound-target-pathway" networks, researchers can predict the key biological processes affected by these compounds and identify the most influential active ingredients. mdpi.comacs.orgamegroups.org
Future Research Directions and Translational Perspectives for 3,8 Dimethoxyxanthone
Exploration of Novel Biosynthetic Enzymes and Genetic Engineering
The biosynthesis of xanthones in nature is a complex process, generally understood to follow the shikimate and polyketide pathways. These pathways provide the basic precursors that undergo a series of enzymatic reactions, including cyclization and substitutions, to form the xanthone (B1684191) scaffold. While the general pathway is known, the specific enzymes responsible for the precise tailoring of the 3,8-dimethoxy substitution pattern on the xanthone core are yet to be fully elucidated.
Future research should prioritize the identification and characterization of the specific enzymes involved in the biosynthesis of 3,8-Dimethoxyxanthone. Key enzyme classes likely to be involved are:
Polyketide Synthases (PKS): These enzymes are crucial for the initial steps of xanthone biosynthesis, catalyzing the condensation of small carboxylic acid units.
Cytochrome P450 Monooxygenases: This superfamily of enzymes is known to be involved in the hydroxylation and methoxylation steps that decorate the xanthone scaffold. Identifying the specific P450s that act on the 3 and 8 positions is a critical research goal.
O-Methyltransferases (OMTs): These enzymes are responsible for the transfer of a methyl group to hydroxyl moieties, and identifying the specific OMTs that catalyze the methylation at the C-3 and C-8 positions of a dihydroxyxanthone precursor is essential.
The discovery of these novel enzymes would not only provide a deeper understanding of xanthone biosynthesis but also open avenues for the genetic engineering of microorganisms or plants to enhance the production of this compound. Techniques such as CRISPR-Cas9 gene editing could be employed to overexpress key biosynthetic genes or to silence competing pathways, thereby creating efficient and sustainable production platforms for this promising compound.
Design and Synthesis of Enhanced Efficacy and Selectivity Derivatives
The therapeutic potential of a natural product can often be significantly improved through synthetic modification. The design and synthesis of derivatives of this compound with enhanced efficacy and selectivity is a crucial step towards its development as a drug candidate. Structure-activity relationship (SAR) studies of various xanthone derivatives have revealed that the type, number, and position of substituents on the xanthone scaffold play a critical role in their biological activity nih.govcabidigitallibrary.org.
Future synthetic efforts should focus on creating a library of this compound derivatives with systematic modifications to explore the SAR. Key areas for modification include:
Hydroxylation/Demethylation: Introducing or removing hydroxyl groups can significantly impact a molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets.
Alkoxylation/Dealkoxylation: Varying the length and branching of the alkoxy chains at the 3 and 8 positions can influence lipophilicity and membrane permeability.
Halogenation: The introduction of halogen atoms can alter the electronic properties of the molecule and enhance its binding affinity to target proteins.
Introduction of Nitrogen-Containing Moieties: Incorporating amines, amides, or other nitrogen-containing functional groups can introduce new interaction points and potentially improve pharmacokinetic properties.
The following table summarizes the anticancer activity of some hydroxylated xanthone derivatives, illustrating the impact of substituent patterns on their efficacy. While these are not direct derivatives of this compound, they provide valuable insights for future design strategies.
| Compound Name | Cancer Cell Line | IC50 (mM) |
| 1-hydroxyxanthone | HeLa | 1.198 japsonline.com |
| 1,3-dihydroxyxanthone | HeLa | 0.086 japsonline.com |
| 1,6-dihydroxyxanthone | HeLa | 0.322 japsonline.com |
| 3,6-dihydroxyxanthone | HeLa | 0.162 japsonline.com |
| 1,3,6-trihydroxyxanthone | HeLa | 0.203 japsonline.com |
| 1,3,8-trihydroxyxanthone | HeLa | 0.277 japsonline.com |
| 1,5,6-trihydroxyxanthone | HeLa | 0.241 japsonline.com |
Advanced In Vitro and In Vivo Mechanistic Studies
While preliminary studies on xanthones suggest a range of biological activities, detailed mechanistic studies on this compound are lacking. A thorough investigation of its effects at the cellular and organismal level is necessary to understand its therapeutic potential.
In Vitro Mechanistic Studies:
Advanced in vitro assays are required to elucidate the molecular mechanisms of action of this compound. These studies should include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets of the compound.
Pathway Analysis: Investigating the impact of the compound on key signaling pathways implicated in diseases such as cancer and inflammation (e.g., NF-κB, MAPK, PI3K/Akt).
Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes to determine if it acts as an inhibitor.
Cell-Based Assays: Evaluating the effects of the compound on cellular processes such as proliferation, apoptosis, migration, and invasion in relevant cell models.
The following table presents in vitro cytotoxicity data for a glycosylated derivative of a closely related xanthone, highlighting the potential for anticancer activity within this structural class.
| Compound | Cell Line | IC50 (µg/mL) |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HepG2 | 18.00 ± 0.84 nih.gov |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HL-60 | 24.80 ± 1.79 nih.gov |
In Vivo Mechanistic Studies:
Promising in vitro findings should be followed up with well-designed in vivo studies in appropriate animal models of disease. These studies are essential to assess the efficacy, pharmacokinetics, and biodistribution of this compound. Key in vivo studies include:
Efficacy Studies: Evaluating the therapeutic effect of the compound in animal models of cancer, inflammation, or other relevant diseases.
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Toxicology Studies: Assessing the potential toxicity of the compound at therapeutic doses.
The table below shows the in vivo anti-inflammatory activity of a structurally similar xanthone, demonstrating the potential for this class of compounds to be effective in animal models.
| Compound | Animal Model | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| 2,8-dihydroxy-1,6-dimethoxyxanthone | Carrageenan-induced paw edema in mice | 10 | Significant reduction nih.gov |
| 2,8-dihydroxy-1,6-dimethoxyxanthone | Carrageenan-induced paw edema in mice | 20 | Significant reduction nih.gov |
Applications in Drug Discovery and Lead Compound Development
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters researchgate.net. Xanthones are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets nih.gov.
This compound, with its unique substitution pattern, holds promise as a lead compound for the development of new drugs. Its potential applications could span several therapeutic areas, including:
Anticancer Agents: The cytotoxicity of many xanthone derivatives against various cancer cell lines suggests that this compound and its analogues could be developed as novel anticancer drugs.
Anti-inflammatory Agents: The demonstrated anti-inflammatory properties of related xanthones indicate a potential for developing this compound into a treatment for inflammatory diseases.
Antiviral Agents: Recent in silico studies have suggested that some xanthones, including a dihydroxy-dimethoxyxanthone, could have potential as therapeutics for COVID-19 by interfering with the viral entry process capes.gov.br.
The journey from a lead compound to a marketed drug is long and challenging. However, the favorable biological activities and the synthetically accessible scaffold of this compound make it an attractive starting point for drug discovery programs. Future research in this area should focus on optimizing its drug-like properties, including solubility, metabolic stability, and oral bioavailability, to advance it through the preclinical and clinical development pipeline.
Q & A
Q. What are the recommended methods for isolating 3,8-dimethoxyxanthone from natural sources?
Isolation typically involves extraction with polar solvents (e.g., methanol or ethanol) followed by chromatographic separation. For example, ultrahigh-resolution liquid chromatography (UHPLC) has been used to separate xanthones with similar structures, such as 1,7-dihydroxy-3,8-dimethoxyxanthone, achieving baseline separation using C18 columns and gradient elution with water-acetonitrile systems . Fractional crystallization or preparative TLC may further purify the compound.
Q. How can structural identification of this compound be validated experimentally?
Combine spectroscopic techniques:
- UV-Vis : Characteristic absorption bands (~236–364 nm) for xanthones due to conjugated aromatic systems.
- NMR : Use and NMR to identify methoxy ( 3.8–4.0 ppm) and hydroxyl groups. Cross-check with HMBC correlations to confirm substituent positions (e.g., methoxy at C-3 and C-8) .
- HR-MS : Confirm molecular formula (e.g., , m/z 288.0634 [M+H]) .
Q. What synthetic routes are available for preparing this compound derivatives?
A common approach involves methylation of dihydroxyxanthones. For example:
- React 3,8-dihydroxyxanthone with dimethyl sulfate in alkaline conditions (60°C, NaOH) to introduce methoxy groups. Yields ~70% can be achieved under optimized conditions .
- Alternative methods include Friedel-Crafts acylation or annulation reactions under microwave-assisted conditions to improve efficiency .
Advanced Research Questions
Q. How does the position of methoxy/hydroxyl groups influence the bioactivity of this compound?
Structure-activity relationship (SAR) studies reveal:
- Ortho-substitution : Methoxy groups at C-3 and C-8 enhance anti-tumor activity (e.g., IC = 50.66 µM for 1,7-dihydroxy-3,4-dimethoxyxanthone) by increasing lipophilicity and membrane permeability .
- Hydroxyl groups : Free hydroxyls at C-1 or C-6 improve antioxidant capacity but may reduce stability. Methylation of these groups can balance activity and pharmacokinetics .
- Contradictions : Some studies report reduced activity when methoxy groups are para-substituted, highlighting the need for substituent-specific assays .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.
- Computational modeling : Perform molecular docking to predict binding affinities to targets like AKT1 or FOS, which are implicated in neuropharmacological pathways .
- Meta-analysis : Compare substituent effects across studies (e.g., 3,8-dimethoxy vs. 1,3,7-trimethoxy derivatives) to identify trends .
Q. How can researchers optimize solubility for in vivo studies of this compound?
Q. What are the key challenges in quantifying this compound in complex matrices?
Q. How does this compound interact with neurological targets in panic disorder models?
Mechanistic studies suggest:
- Serotonin pathways : Modulate 5-HT receptors via hydrogen bonding with methoxy groups.
- GABAergic activity : Enhance chloride ion influx by interacting with GABA receptors .
- Experimental validation : Combine in vitro receptor-binding assays with in vivo behavioral tests (e.g., elevated plus maze) .
Data Contradictions and Methodological Notes
- Bioactivity variability : Discrepancies in IC values (e.g., 50.66 µM vs. weaker activities in other studies) may arise from differences in assay conditions or impurity levels .
- Synthetic yields : Microwave-assisted synthesis improves yields (85–90%) compared to traditional methods (70%) but requires rigorous temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
